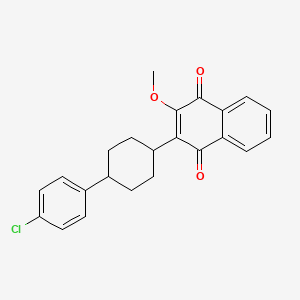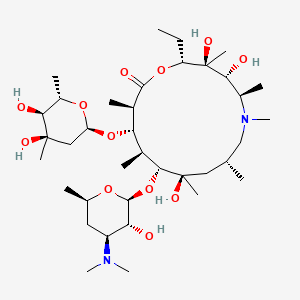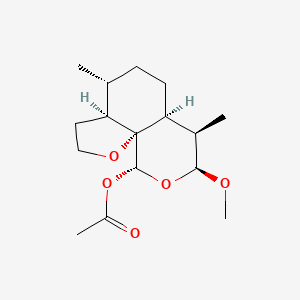
Artemether Impurity C
Overview
Description
Artemether EP Impurity C is an intermediate in the synthesis of Artemether . It is produced as a byproduct during the reaction between artemisinin and ethyl vinyl ether . The compound is classified as a tertiary amine and has a basic pKa value of 8.95 .
Synthesis Analysis
The preparation of Artemether Impurity C involves mixing artemether and an organic solvent, heating, refluxing and stirring, cooling, stirring, and performing suction filtration to obtain a filtrate . The filtrate is then purified using a chromatographic column to obtain a crude Artemether Impurity C product . The crude product is then recrystallized to obtain the Artemether Impurity C .Molecular Structure Analysis
Artemether EP Impurity C has a molecular formula of C16H26O5 and a molecular weight of 298.4 . Its chemical name is (3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyloctahydro-2H,10H-furo [3,2-i]isochromen-10-yl acetate .Chemical Reactions Analysis
Artemether Impurity C is a byproduct of the reaction between artemisinin and ethyl vinyl ether . The preparation method can prepare the Artemether Impurity C shown in the formula I, has high purity, does not need to consume a large amount of reagents, has low preparation cost, is suitable for purifying large-amount crude products, and can be scaled .Physical And Chemical Properties Analysis
Artemether EP Impurity C is a white solid . It is chemically classified as a tertiary amine and has a basic pKa value of 8.95 .Scientific Research Applications
Antimalarial Activity
Artemether Tetrahydrofuran Acetate is primarily recognized for its potent antimalarial activity . It is a derivative of artemisinin, which is used in combination therapies to treat acute uncomplicated malaria caused by Plasmodium falciparum, including strains that are resistant to other antimalarial drugs . The compound’s efficacy stems from its ability to induce rapid symptomatic relief by reducing the number of malarial parasites.
Antifungal Applications
Research has shown that Artemether Tetrahydrofuran Acetate exhibits antifungal properties . Biotransformation studies involving fungi like Aspergillus niger and Aspergillus flavus have led to the discovery of metabolites with significant antifungal activity . This opens up potential applications in developing new antifungal agents.
Pharmacokinetics Studies
In pharmacology, understanding the pharmacokinetics of a compound is crucial. Artemether Tetrahydrofuran Acetate has been the subject of studies to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are vital for optimizing dosing regimens and improving therapeutic outcomes .
Chemical Synthesis and Modification
The compound serves as a valuable synthon in chemical synthesis. Its structure allows for further modifications, leading to the creation of new molecules with potential therapeutic applications. Researchers utilize it to synthesize various analogs with improved water solubility and bioavailability .
Biotechnology Research
In biotechnology, Artemether Tetrahydrofuran Acetate is used to study biotransformation processes . It has been transformed by different plant species, yielding metabolites that could serve as precursors for the synthesis of clinically potent molecules .
Environmental Impact Studies
The environmental impact of pharmaceutical compounds is an emerging field of study. Artemether Tetrahydrofuran Acetate’s effects on ecosystems, particularly its influence on aquatic life and potential bioaccumulation, are areas of active research. Understanding these impacts is crucial for developing sustainable pharmaceutical practices .
Mechanism of Action
Target of Action
Artemether Tetrahydrofuran Acetate, also known as Artemether Impurity C, primarily targets the erythrocytic stages of Plasmodium spp. . This includes Plasmodium falciparum and unidentified Plasmodium species, including those acquired in chloroquine-resistant areas .
Mode of Action
The compound interacts with its targets by inhibiting nucleic acid and protein synthesis . A possible mechanism of action is that artemisinin drugs exert their cidal action by inhibiting PfATP6 . PfATP6 is an enzyme regulating cellular calcium concentration, and its malfunctioning leads to intracellular calcium accumulation, which in turn causes cell death .
Biochemical Pathways
The affected biochemical pathway involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species .
Pharmacokinetics
In the body, Artemether Tetrahydrofuran Acetate is metabolized into the active metabolite dihydroartemisinin . The rate of conversion varies with the route of administration . Oral bioavailability in animals ranges approximately between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .
Result of Action
The result of the compound’s action is a rapid symptomatic relief by reducing the number of malarial parasites . This leads to the treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Safety and Hazards
Future Directions
Artemether EP Impurity C is currently available for purchase from several suppliers . It is used for research and development purposes and is not intended for medicinal, household, or other use . As an impurity of Artemether, it may be used in future studies to further understand the synthesis, separation, and purification of Artemether .
properties
IUPAC Name |
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDDUABDHLSPP-QYHITDJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181528-64-3 | |
| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



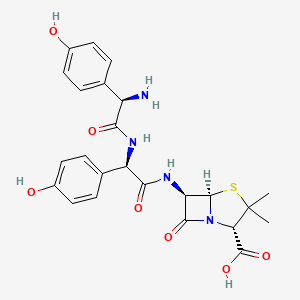
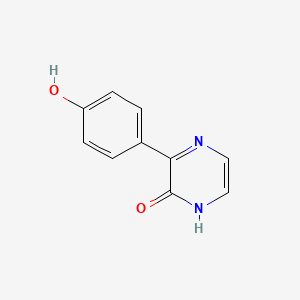


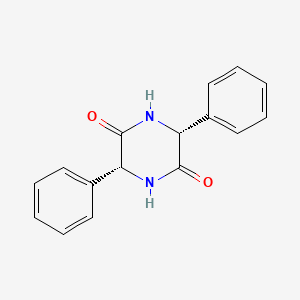
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
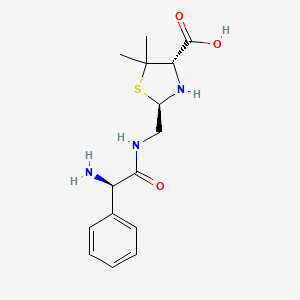


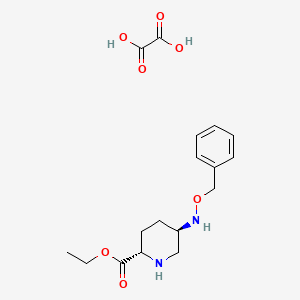

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
